molecular formula C9H8ClNO B8543438 3-(3-Chlorophenyl)prop-2-enamide CAS No. 24654-56-6

3-(3-Chlorophenyl)prop-2-enamide

Cat. No. B8543438
CAS RN: 24654-56-6
M. Wt: 181.62 g/mol
InChI Key: PVASZFUVJJNHIM-UHFFFAOYSA-N
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Patent
US04012377

Procedure details

m-Chlorocinnamamide (1.39 g.) was mixed with sodium metabisulphite (0.72 g.) and phosphoryl chloride (3 ml.). The mixture was heated on the steam-bath for 2.5 hr. and the phosphoryl chloride removed under reduced pressure. The residue was washed well with water, leaving slightly impure m-chlorocinnamonitrile (0.744 g., 59.5%). Recrystallisation from aqueous acetone gave m-chlorocinnamonitrile, m.p. 56°-57°, λmax. (EtOH) 226, 270 nm. ε 19000, 22500.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]=[CH:6][C:7]([NH2:9])=O.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].P(Cl)(Cl)(Cl)=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]=[CH:6][C:7]#[N:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
ClC=1C=C(C=CC(=O)N)C=CC1
Name
Quantity
0.72 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on the steam-bath for 2.5 hr
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
and the phosphoryl chloride removed under reduced pressure
WASH
Type
WASH
Details
The residue was washed well with water

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.744 g
YIELD: PERCENTYIELD 59.5%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.